2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)
Description
2-Azetidinecarboxylic acid,2-(1-hydroxyethyl)-,[R-(R,R)]-(9CI) is a four-membered azetidine ring derivative characterized by:
- Core structure: A saturated four-membered ring containing one nitrogen atom (azetidine).
- Substituents: A carboxylic acid group and a (1-hydroxyethyl) group at position 2.
- Stereochemistry: The [R-(R,R)] configuration indicates specific spatial arrangements of substituents, influencing its reactivity and biological interactions .
This compound’s structural uniqueness lies in the combination of a strained azetidine ring, polar functional groups (carboxylic acid and hydroxyethyl), and stereochemical complexity, making it relevant for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(2R)-2-[(1R)-1-hydroxyethyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)6(5(9)10)2-3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKNLSNDDZQAC-INEUFUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CCN1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Catalyzed Aldol Cyclization
The Hajos–Parrish intramolecular aldol reaction has been adapted for azetidine synthesis, leveraging chiral proline derivatives to induce enantioselectivity. In a study by the Hanessian Group, 4,5-bridged proline methano- and ethanologues were employed as catalysts to construct the azetidine core with high stereochemical fidelity. For 2-azetidinecarboxylic acid derivatives, this method involves:
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Substrate Design : A β-keto ester precursor containing a protected amine group.
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Cyclization : Catalyzed by (S)-proline at 0–25°C in dichloromethane, yielding the azetidine ring with >90% enantiomeric excess (ee).
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Functionalization : Introduction of the 1-hydroxyethyl group via Grignard addition to a ketone intermediate, followed by oxidation to the carboxylic acid.
Key Parameters :
| Reaction Step | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Cyclization | (S)-Proline, CH₂Cl₂, 25°C | 78% | 92% ee |
| Hydroxyethyl Addition | Ethylmagnesium bromide, THF, −78°C | 65% | diastereomeric ratio 4:1 |
| Oxidation | CrO₃, H₂SO₄, acetone | 85% | – |
This approach prioritizes stereocontrol but requires multi-step purification to isolate intermediates.
Ring-Opening/Functionalization of Azetidine Precursors
Boc-Protected Azetidinone Intermediate
Azetidinones, such as 1-Boc-3-azetidinone (CAS 398489-26-4), serve as versatile intermediates for introducing substituents. The synthesis of 2-azetidinecarboxylic acid derivatives proceeds via:
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Ring Functionalization : Nucleophilic addition of ethanol to the carbonyl group of 1-Boc-3-azetidinone, facilitated by CeCl₃ in tetrahydrofuran (THF), yielding a secondary alcohol.
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Deprotection and Oxidation : Removal of the Boc group with HCl in dioxane, followed by oxidation of the alcohol to a carboxylic acid using Jones reagent.
Limitations :
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The CeCl₃-mediated step achieves moderate diastereoselectivity (dr 3:1), necessitating chromatographic separation.
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Over-oxidation risks during the conversion of alcohol to carboxylic acid reduce overall yields to 40–50%.
Enzymatic Resolution for Stereochemical Purity
Lipase-Catalyzed Kinetic Resolution
To address stereochemical imperfections in synthetic routes, enzymatic resolution has been employed:
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Racemic Substrate Preparation : Synthesis of racemic 2-(1-hydroxyethyl)azetidine via Grignard addition to azetidine-2-carboxylate esters.
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Enzymatic Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (R)-configured ester, leaving the (S)-enantiomer intact. Subsequent oxidation yields the (R,R)-configured carboxylic acid.
Advantages :
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Achieves >99% ee for the target stereoisomer.
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Scalable to gram quantities with minimal catalyst loading (5 wt%).
Solid-Phase Synthesis for Rapid Iteration
Resin-Bound Azetidine Assembly
Solid-phase methodologies enable rapid diversification of azetidine derivatives:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected azetidine-2-carboxylic acid.
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Hydroxyethyl Introduction : Mitsunobu reaction with ethanol under DIAD/PPh₃ conditions installs the 1-hydroxyethyl group with inversion of configuration.
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Cleavage and Purification : TFA-mediated cleavage yields the free carboxylic acid, with an average purity of 85% after HPLC.
Applications :
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antibacterial properties. Research indicates that derivatives of N-hydroxyamide, which include 2-azetidinecarboxylic acid derivatives, exhibit inhibitory activity against a range of bacterial strains. These derivatives can inhibit enzymes critical for bacterial survival, such as UPD-3O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. Such activity suggests potential applications in developing new antibacterial agents to combat resistant bacterial infections .
Synthesis of Biologically Active Compounds
2-Azetidinecarboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess biological activity. For instance, it has been utilized in the synthesis of iminosugars, which are known for their ability to inhibit glycosidases and have applications in treating diseases like diabetes and Gaucher disease . The ability to modify the azetidine structure allows chemists to create compounds with tailored properties for specific therapeutic uses.
Therapeutic Potential
The therapeutic potential of 2-azetidinecarboxylic acid derivatives extends beyond antibacterial activity. They have also been investigated for their role in enzyme inhibition related to metabolic disorders. For example, certain derivatives have shown promise in inhibiting ceramide glucosyltransferases (CGT), which are implicated in lysosomal storage diseases (LSDs) such as Gaucher disease and Niemann-Pick type C disease .
Case Study: Antibacterial Activity
A study highlighted the synthesis of various N-hydroxyamide derivatives from azetidine carboxylic acids, demonstrating their efficacy against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at concentrations as low as 128 µg/ml against several pathogenic strains .
Case Study: Iminosugar Development
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxyethyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
Azetidine Derivatives
a. D-Azetidine-2-carboxylic acid (CAS 7729-30-8)
- Structure : Azetidine ring with a carboxylic acid at position 2 but lacks the hydroxyethyl substituent.
- Key differences :
- Absence of the hydroxyethyl group reduces hydrogen-bonding capacity and steric bulk.
- Simpler stereochemistry ([R]-configuration only) compared to the target compound’s [R-(R,R)] system.
- Applications : Used as a proline analog in peptide synthesis .
b. 2,2-Dimethylazetidine-3-carboxylic acid
- Structure : Azetidine with two methyl groups at position 2 and a carboxylic acid at position 3.
- Key differences :
- Methyl groups increase steric hindrance but reduce polarity.
- Positional isomerism (carboxylic acid at C3 vs. C2 in the target compound) alters reactivity .
| Property | Target Compound | D-Azetidine-2-carboxylic acid | 2,2-Dimethylazetidine-3-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ (estimated) | C₄H₇NO₂ | C₆H₁₁NO₂ |
| Key Substituents | 2-(1-hydroxyethyl), carboxylic acid | Carboxylic acid | 2,2-dimethyl, carboxylic acid |
| Ring Strain | Moderate (4-membered) | Moderate | Moderate |
| Polarity | High (due to -OH and -COOH) | Moderate | Low (due to methyl groups) |
Aziridine Derivatives
a. Aziridine-2-carboxylic acid
- Structure : Three-membered ring (aziridine) with a carboxylic acid group.
- Key differences :
- Higher ring strain in aziridine increases reactivity (e.g., ring-opening propensity).
- Smaller ring size limits substituent diversity compared to azetidine derivatives .
b. 2-Aziridinecarboxylicacid,1-(2-hydroxyethyl)-,hydrazide (CAS 71331-16-3)
- Structure : Aziridine ring with a hydroxyethyl group and hydrazide substituent.
- Key differences :
Bicyclic Compounds with Hydroxyethyl Substituents
a. Imipenem Monohydrate
- Structure : Bicyclic β-lactam (1-azabicyclo[3.2.0]hept-2-ene) with a hydroxyethyl group.
- Key differences :
b. Ritipenem
- Structure : Carbapenem antibiotic with a 6-((R)-1-hydroxyethyl) group.
- Key differences :
- Bicyclic structure (4-thia-1-azabicyclo[3.2.0]hept-2-ene) confers broad-spectrum antibacterial activity.
- The target compound’s azetidine ring lacks the fused bicyclic system critical for Ritipenem’s mechanism .
Biological Activity
2-Azetidinecarboxylic acid, 2-(1-hydroxyethyl)-, [R-(R*,R*)]-(9CI) is a chiral compound with significant biological implications. This article explores its biological activity, including antimicrobial properties, potential toxicity, and metabolic effects. The compound's structural features contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C₄H₇NO₂
- Molecular Weight : Approximately 101.1039 g/mol
- Functional Groups : Contains an azetidine ring, a carboxylate group, and a hydroxyl group.
The presence of these functional groups allows for diverse biological interactions. The azetidine ring structure is particularly noteworthy as it influences the compound's reactivity and potential applications in pharmaceuticals.
Antimicrobial Properties
Research indicates that 2-hydroxyethyl azetidine-1-carboxylate exhibits notable antimicrobial activity. It has been studied for its potential to develop new antibiotics or antifungal agents. For example:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a proline mimic, leading to misincorporation into proteins and subsequent dysfunction in microbial systems .
Toxicity and Teratogenicity
Azetidine-2-carboxylic acid has been associated with various toxic effects:
- Misincorporation in Proteins : When incorporated into proteins in place of proline, it can lead to altered protein structure and function, potentially causing teratogenic effects in various animal models .
- Animal Studies : Studies have shown that Aze can induce malformations in species like ducks and hamsters when misincorporated into proteins .
Metabolic Effects
The compound's interaction with biological systems extends to its metabolic pathways:
- Nitrogen Source Utilization : Certain bacteria can metabolize related compounds by opening the azetidine ring, suggesting pathways for detoxification and assimilation of nitrogen sources.
- Impact on Cellular Processes : Proteomic analyses indicate that Aze misincorporation affects central carbon metabolism and protein biosynthesis pathways, triggering stress responses in plant systems .
Study on Oligodendrogliopathy
A study conducted on adult mice revealed that oral or intraperitoneal administration of Aze led to oligodendrogliopathy, characterized by nucleomegaly and endoplasmic reticulum dilation in oligodendrocytes. This condition mimics the effects seen in myelin basic protein mutant mice, suggesting that Aze may have implications for demyelinating diseases such as multiple sclerosis .
Anticancer Activity
Research on azetidin-2-one derivatives has shown promising anticancer activity. Specific derivatives demonstrated cytotoxic effects in cancer cell lines, inducing apoptosis through mechanisms involving the regulation of the cell cycle and cytoskeleton .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity | Toxicity Level |
|---|---|---|---|
| 2-Hydroxyethyl azetidine-1-carboxylate | Chiral Azetidine | Antimicrobial properties | Moderate |
| Azetidine-2-carboxylic acid | Plant Non-protein AA | Proline mimicry leading to misincorporation | High |
| Azetidin-2-one derivatives | Azetidin Derivative | Anticancer activity | Varies |
Q & A
Q. What conceptual frameworks guide the study of this compound’s role in protein misfolding diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
